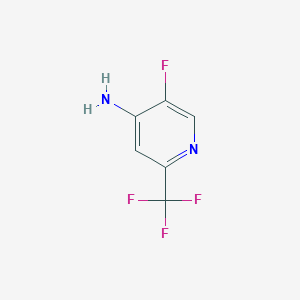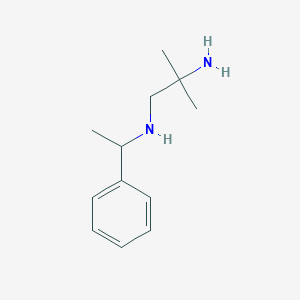
2,4-Bis(methylsulfanyl)pyrimidin-5-borsäure
Übersicht
Beschreibung
2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid is an organoboron compound with the molecular formula C6H9BN2O2S2. This compound is notable for its boronic acid functional group, which is widely utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The presence of the pyrimidine ring and methylsulfanyl groups adds to its versatility in various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the hydroboration of an appropriate pyrimidine precursor, followed by oxidation to yield the boronic acid . The reaction conditions often involve the use of palladium catalysts and mild temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or pseudohalides in the presence of a palladium catalyst, forming carbon-carbon bonds.
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: For substitution reactions, including amines and alcohols.
Major Products:
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.
Oxidation Products: Sulfoxides and sulfones from the oxidation of methylsulfanyl groups.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid in chemical reactions primarily involves the formation of boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The methylsulfanyl groups can participate in oxidation reactions, leading to the formation of sulfoxides or sulfones, which can further react with other reagents .
Vergleich Mit ähnlichen Verbindungen
Pyrimidine-5-boronic acid: Lacks the methylsulfanyl groups, making it less versatile in certain reactions.
2,4-Dimethylpyrimidine-5-boronic acid: Contains methyl groups instead of methylsulfanyl, affecting its reactivity and applications.
2,4-Bis(phenylsulfanyl)pyrimidine-5-boronic acid:
Uniqueness: 2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid is unique due to the presence of both boronic acid and methylsulfanyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in synthetic chemistry and various research applications .
Eigenschaften
IUPAC Name |
[2,4-bis(methylsulfanyl)pyrimidin-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2S2/c1-12-5-4(7(10)11)3-8-6(9-5)13-2/h3,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQUTBJJJUKYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1SC)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole](/img/structure/B1446372.png)
![4-Bromobenzo[d]thiazol-7-amine](/img/structure/B1446373.png)
![5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B1446374.png)


![Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1446377.png)
amine](/img/structure/B1446379.png)



![3-Azabicyclo[3.1.1]heptan-6-one](/img/structure/B1446386.png)

